molecular formula C11H11N3O2 B1491012 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098092-17-0

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1491012
CAS No.: 2098092-17-0
M. Wt: 217.22 g/mol
InChI Key: GHXPDUOZDIVAQL-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities including anti-inflammatory, analgesic, and anti-cancer properties. The compound's molecular structure features three distinct heterocyclic components that work synergistically to enhance its pharmacological potential. The imidazo[1,2-b]pyrazole core represents a fused bicyclic system where an imidazole ring is connected to a pyrazole ring, creating a rigid and planar framework that facilitates specific biological interactions.

The structural complexity of this compound is particularly noteworthy due to its integration of multiple functional groups. The furan ring, a five-membered oxygen-containing heterocycle, is attached at the 6-position of the imidazo[1,2-b]pyrazole system. This positioning is crucial for the compound's biological activity, as the furan moiety often serves as a bioisostere for various functional groups in drug design. Additionally, the ethanol substituent at the 1-position provides a flexible linker that can engage in hydrogen bonding interactions with biological targets.

The molecular formula of this compound reflects its heterocyclic nature, containing carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration. The presence of these functional groups enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies. The hydroxyl group in the ethanol chain provides additional opportunities for hydrogen bonding, potentially increasing the compound's binding affinity to target proteins.

Research has demonstrated that imidazo[1,2-b]pyrazole derivatives exhibit significant structural versatility, allowing for extensive chemical modifications that can fine-tune their biological properties. The core imidazo[1,2-b]pyrazole system provides a stable scaffold that can accommodate various substituents without compromising structural integrity. This stability is particularly important for drug development, as it ensures consistent pharmacological activity across different derivatives.

Table 1: Structural Components of this compound

Component Type Position Significance
Imidazo[1,2-b]pyrazole Fused heterocycle Core structure Primary pharmacophore
Furan ring Five-membered heterocycle 6-position Bioisostere, enhances activity
Ethanol chain Aliphatic alcohol 1-position Hydrogen bonding, flexibility
Nitrogen atoms Heteroatoms Multiple positions Receptor binding sites

Historical Development of Imidazo[1,2-b]pyrazole Derivatives

The development of imidazo[1,2-b]pyrazole derivatives has evolved significantly over the past several decades, with researchers recognizing their potential as versatile scaffolds for drug design. Early investigations into this class of compounds focused on understanding their fundamental chemical properties and synthetic accessibility. The historical progression of imidazo[1,2-b]pyrazole research demonstrates a clear evolution from basic synthetic studies to sophisticated pharmacological applications.

Initial synthetic approaches to imidazo[1,2-b]pyrazole derivatives involved the cyclization of appropriate pyrazole precursors with imidazole-forming reagents. These early methodologies established the foundational synthetic pathways that continue to be used in contemporary research. The development of efficient synthetic routes was crucial for enabling the systematic study of structure-activity relationships within this compound class.

The recognition of imidazo[1,2-b]pyrazole derivatives as potential therapeutic agents emerged from systematic screening programs that identified their biological activities. Research conducted by Peytam and colleagues demonstrated that a series of imidazo[1,2-b]pyrazole derivatives exhibited significant alpha-glucosidase inhibitory activity, with some compounds showing eight-fold higher potency compared to standard drugs. This breakthrough highlighted the therapeutic potential of this compound class and stimulated further research into their mechanisms of action.

Contemporary research has expanded the scope of imidazo[1,2-b]pyrazole applications beyond traditional therapeutic areas. Recent studies have investigated their potential as cyclooxygenase-2 inhibitors, demonstrating their immunomodulatory properties. This diversification of applications reflects the inherent versatility of the imidazo[1,2-b]pyrazole scaffold and its ability to interact with multiple biological targets.

The synthetic methodology for preparing imidazo[1,2-b]pyrazole derivatives has undergone continuous refinement, with researchers developing more efficient and environmentally friendly approaches. Modern synthetic strategies often employ multicomponent reactions and cascade processes that allow for the rapid assembly of complex molecular architectures. These advances have made it possible to generate diverse libraries of imidazo[1,2-b]pyrazole derivatives for biological screening.

Table 2: Historical Milestones in Imidazo[1,2-b]pyrazole Development

Time Period Development Research Focus Key Findings
Early studies Basic synthesis Chemical properties Established synthetic routes
Mid-development Biological screening Therapeutic potential Alpha-glucosidase inhibition
Recent research Advanced applications Multiple targets Cyclooxygenase-2 inhibition
Current trends Synthetic optimization Efficiency Multicomponent reactions

Role of Furan Heterocycles in Bioactive Compound Design

Furan heterocycles play a pivotal role in bioactive compound design, serving as essential pharmacophores that enhance the biological activity of complex molecules. The incorporation of furan rings into pharmaceutical scaffolds has become a well-established strategy for improving drug-like properties and optimizing biological activity. In the context of this compound, the furan moiety contributes significantly to the compound's overall pharmacological profile.

The furan ring system possesses unique electronic properties that make it particularly suitable for drug design applications. The oxygen atom in the furan ring can participate in hydrogen bonding interactions with biological targets, while the aromatic character of the ring provides stability and planarity to the overall molecular structure. These properties are especially important when the furan ring is integrated into larger heterocyclic systems, as seen in imidazo[1,2-b]pyrazole derivatives.

Research has demonstrated that furan-containing compounds exhibit enhanced membrane permeability compared to their non-furan analogs, a property that is crucial for oral bioavailability. The furan ring's moderate lipophilicity contributes to favorable pharmacokinetic properties while maintaining sufficient polarity for aqueous solubility. This balance is particularly important for compounds intended for therapeutic applications, where both membrane penetration and systemic distribution are critical factors.

The positional placement of the furan ring within complex molecular architectures significantly influences biological activity. In the case of this compound, the furan ring is positioned at the 2-position relative to the oxygen heteroatom and attached to the 6-position of the imidazo[1,2-b]pyrazole core. This specific arrangement creates an optimal spatial relationship that facilitates binding to biological targets while minimizing steric hindrance.

Contemporary drug design strategies increasingly utilize furan rings as bioisosteres for other aromatic systems, allowing medicinal chemists to fine-tune the properties of lead compounds. The furan ring can serve as a replacement for benzene rings in certain contexts, often providing improved selectivity and reduced toxicity profiles. This versatility makes furan-containing compounds particularly attractive for pharmaceutical development programs.

The electronic characteristics of furan heterocycles also contribute to their role in bioactive compound design. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, which can be advantageous for compounds that function through covalent mechanisms of action. However, this reactivity must be carefully balanced to prevent unwanted metabolic transformations that could compromise therapeutic efficacy.

Table 3: Furan Ring Contributions to Bioactive Compound Properties

Property Furan Contribution Impact on Activity Specific Benefit
Hydrogen bonding Oxygen lone pairs Enhanced binding Increased affinity
Membrane permeability Moderate lipophilicity Improved absorption Better bioavailability
Structural rigidity Aromatic character Stable conformation Consistent activity
Electronic properties Electron-rich system Selective interactions Reduced side effects

Properties

IUPAC Name

2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-6-5-13-3-4-14-11(13)8-9(12-14)10-2-1-7-16-10/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXPDUOZDIVAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from a variety of scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the imidazo[1,2-b]pyrazole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the furan ring : Functionalization techniques such as Suzuki-Miyaura coupling are employed.
  • Attachment of the ethyl linker : Alkylation reactions introduce the ethyl group.
  • Final modifications : Additional groups may be added to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further enhances their potential as antimicrobial agents.

Anticancer Properties

Research indicates that the imidazo[1,2-b]pyrazole scaffold may serve as a promising anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Some derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

Compounds structurally related to imidazo[1,2-b]pyrazoles have also been studied for their anti-inflammatory properties. For example, certain derivatives demonstrated significant inhibition of COX enzymes, indicating potential use in treating inflammatory conditions .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives for their antimicrobial activity using standard assays. The most active derivative exhibited strong bactericidal effects and was effective in reducing biofilm formation on bacterial surfaces.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against various human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through mitochondrial pathways.

Research Findings Table

Compound NameBiological ActivityMIC (μg/mL)IC50 (μM)References
This compoundAntimicrobial0.22 - 0.25Not specified ,
Derivative AAnticancerNot specified<10 ,
Derivative BAnti-inflammatoryNot specifiedNot specified

Scientific Research Applications

Medicinal Chemistry Applications

One of the most promising applications of this compound lies in medicinal chemistry . Research indicates that derivatives of imidazo[1,2-b]pyrazole are being investigated for their anticancer properties. The ability of these compounds to inhibit specific enzymes and pathways associated with cancer cell proliferation makes them candidates for drug development.

Case Studies in Anticancer Activity

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The study found that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others.
  • Anticancer Efficacy : Recent studies highlighted that certain imidazo[1,2-b]pyrazole derivatives showed significant inhibitory effects on breast and lung cancer cell lines, indicating their potential as novel anticancer agents.

Antimicrobial Properties

The compound also exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Pyrazole derivatives have shown effectiveness against various bacterial strains, including resistant ones.

Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 µg/mL
Escherichia coli0.30 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced pain and swelling in inflammatory conditions.

Summary of Anti-inflammatory Studies

  • Inhibition of COX Enzymes : Studies demonstrated that pyrazole compounds effectively reduced inflammation in animal models by inhibiting COX enzymes.

Materials Science Applications

In the field of materials science , the unique electronic properties of the imidazo[1,2-b]pyrazole core make this compound a candidate for use in organic electronics. Potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may enhance the performance of OLEDs.
  • Organic Photovoltaics : Its structure could be utilized in developing efficient organic solar cells.

Synthesis and Chemical Reactions

The synthesis of 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions:

  • Formation of the Imidazo[1,2-b]pyrazole Core : Achieved through cyclization under acidic or basic conditions.
  • Functionalization with Furan Ring : Often accomplished via Suzuki-Miyaura coupling reactions.
  • Alkylation for Ethyl Linker Attachment : Introduced through alkylation reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name 6-Substituent 1-Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Furan-2-yl Ethanol C₁₁H₁₂N₄O₂ 232.25 Hydrophilic, H-bond donor/acceptor
2-(6-(Thiophen-2-yl)-1H-imidazo[...])ethan-1-amine Thiophen-2-yl Ethylamine C₁₁H₁₂N₄S 232.30 Thioether enhances lipophilicity
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[...] Furan-2-yl Chloroethyl C₁₁H₁₁ClN₄O 250.68 Chlorine as leaving group for derivatization
4-Chloro-3-[6-(pyridin-3-yl)-1H-imidazo[...]aniline Pyridin-3-yl 4-Chloroaniline C₁₆H₁₂ClN₅ 309.76 Basic pyridine and aniline groups
Key Observations:
  • Electronic Effects : Replacing furan (oxygen-containing) with thiophene (sulfur-containing) increases electron density and lipophilicity, which may enhance membrane permeability .
  • Functional Groups: The ethanol group in the target compound contrasts with the amine in the thiophene analog (basic, protonatable) and the chloroethyl group (reactive for further substitution) .
  • Molecular Weight : All analogs fall within 230–310 g/mol, suitable for drug-like properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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